2,5-dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile
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Overview
Description
2,5-Dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile is a heterocyclic compound that features a fused indene and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of aromatic aldehydes, malononitrile, and 1-indanone in the presence of ammonium acetate and acetic acid as a catalyst . This reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
2,5-Dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: Its unique structural properties make it a candidate for use in organic electronic materials and as a building block for complex molecular architectures.
Biochemistry: The compound’s interactions with biological molecules are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,5-dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity, leading to the desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-phenyl-5H-indeno[1,2-b]pyridine-3-carbonitrile
- 2-Amino-1-benzyl-2,5-dioxo-5H-spiro[indeno[1,2-b]pyran-4,3’-indoline]
Uniqueness
2,5-Dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new compounds with specific biological activities and material properties.
Properties
Molecular Formula |
C13H6N2O2 |
---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
2,5-dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H6N2O2/c14-6-7-5-10-11(15-13(7)17)8-3-1-2-4-9(8)12(10)16/h1-5H,(H,15,17) |
InChI Key |
SCIDDIMBRRUOGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C(=O)N3)C#N |
Origin of Product |
United States |
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